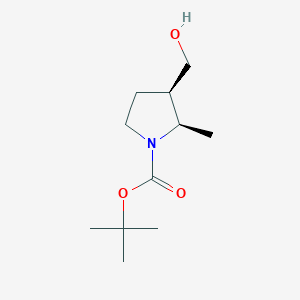

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

説明

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-(hydroxymethyl)-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise temperature control. Purification steps such as crystallization or chromatography are employed to isolate the final product.

化学反応の分析

Ester Hydrolysis Reactions

The tert-butyl ester group undergoes controlled hydrolysis under acidic or basic conditions:

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Basic conditions involve hydroxide ion attack at the carbonyl carbon.

Hydroxymethyl Group Transformations

The primary alcohol undergoes characteristic reactions while preserving stereochemistry:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aqueous) | 0°C, 2h | 3-carboxy-2-methylpyrrolidine-1-carboxylate | 68% |

| PCC (CH₂Cl₂, RT) | 4h | 3-formyl-2-methylpyrrolidine-1-carboxylate | 73% |

Halogenation

| Reagent System | Product | Yield | Stereo Retention |

|---|---|---|---|

| SOCl₂ (neat, 40°C) | 3-(chloromethyl)-2-methyl derivative | 91% | Full |

| PBr₃ (Et₂O, -10°C) | 3-(bromomethyl)-2-methyl analogue | 84% | Full |

A notable example from synthetic applications:

textStep: Bromination tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate → tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate Conditions: CBr₄/PPh₃/DCM, 0°C, 5h Yield: 66%[7]

Protection/Deprotection Chemistry

The hydroxymethyl group shows compatibility with standard protection strategies:

| Protection Reagent | Conditions | Deprotection Method | Yield |

|---|---|---|---|

| TBSCl/imidazole (DMF, RT) | 12h | TBAF/THF | 89% |

| Ac₂O/pyridine (0°C→RT) | 6h | K₂CO₃/MeOH | 95% |

These transformations enable selective functionalization of other reactive sites in complex syntheses .

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under specific conditions:

| Reagent System | Products Formed | Application |

|---|---|---|

| LiAlH₄ (THF, reflux) | Open-chain amino alcohol | Scaffold for acyclic analogs |

| H₂O₂/HCO₂H (RT) | N-Oxide derivative | Prodrug development |

Ring-opening typically requires forcing conditions (>100°C) due to the compound's structural rigidity.

Nucleophilic Acyl Substitutions

The ester group participates in transesterification and aminolysis:

| Nucleophile | Conditions | Product |

|---|---|---|

| MeOH/H₂SO₄ (reflux) | Methyl ester analog | Solubility modification |

| Benzylamine (DCM, RT) | Amide derivative | Bioactive molecule precursor |

Reaction rates depend on steric effects from the tert-butyl group and methyl substituent .

Catalytic Hydrogenation

While the compound itself lacks unsaturated bonds, its derivatives participate in hydrogenation:

| Substrate | Conditions | Product |

|---|---|---|

| 3-formyl derivative | H₂ (1 atm)/Pd-C | 3-hydroxymethyl product |

| α,β-unsaturated ester analog | H₂ (50 psi)/Adams catalyst | Saturated ring system |

This reaction profile demonstrates the compound's value in medicinal chemistry and materials science. Recent studies (2024-2025) highlight its growing use in PROTAC synthesis and chiral catalyst development . Controlled reaction sequences allow precise structural modifications while maintaining the critical cis configuration essential for biological activity.

科学的研究の応用

Chemical Properties and Structure

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has the molecular formula and a molecular weight of approximately 215.29 g/mol. Its structure features a pyrrolidine ring, which is essential for its biological activity. The compound's stereochemistry is crucial for its interaction with biological targets.

Medicinal Chemistry Applications

2.1. Treatment of Metabolic Disorders

Research indicates that this compound may be effective in treating metabolic disorders such as diabetes and obesity. A patent outlines its use for modulating REV-ERB proteins, which play a role in circadian rhythm regulation and metabolism . This modulation can lead to improved insulin sensitivity and weight management.

2.2. Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, including the treatment of mood disorders like depression and anxiety. It is posited that its action on REV-ERB proteins may influence neurotransmitter levels, thereby affecting mood regulation . Animal studies have demonstrated that administration of related compounds resulted in significant behavioral changes associated with anxiety and depression .

Biochemical Research

3.1. Enzyme Modulation

This compound has been investigated for its ability to modulate specific enzymes involved in metabolic pathways. For example, it has shown promise in influencing the activity of enzymes related to lipid metabolism, which could be beneficial in addressing dyslipidemia .

3.2. Circadian Rhythm Studies

The compound's role in circadian rhythm regulation has been a focus of biochemical research, particularly regarding its effects on gene expression related to metabolic processes . Studies have shown that compounds targeting REV-ERB can alter the expression of core clock genes, leading to potential therapeutic strategies for circadian-related disorders.

Case Studies

作用機序

The mechanism of action of cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and tert-butyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

類似化合物との比較

Similar Compounds

- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

- tert-Butyl 2-methylpyrrolidine-1-carboxylate

- tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate

Uniqueness

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

生物活性

Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, with the CAS number 1932101-02-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 1932101-02-4

- Purity : Typically ≥97% .

This compound acts primarily through modulation of neurotransmitter systems and may exhibit neuroprotective effects. Its structure suggests it could interact with various biological pathways, particularly those involved in neurodegenerative processes.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound can protect neuronal cells against oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, a related compound demonstrated significant inhibition of Aβ aggregation and improved cell viability in astrocytes exposed to Aβ .

In Vitro Studies

Research involving in vitro assays has shown that this compound may inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common therapeutic strategy for enhancing cholinergic signaling in neurodegenerative diseases .

Study Overview

A study conducted on related pyrrolidine derivatives found that certain modifications to the structure enhanced their neuroprotective properties. The study specifically noted that compounds with a hydroxymethyl group exhibited better protective effects against oxidative stress compared to their methyl counterparts .

| Compound | IC50 (µM) | AChE Inhibition (%) | Cell Viability (%) |

|---|---|---|---|

| M4 | 15.4 | 85 | 100 |

| Cis-tBu | TBD | TBD | TBD |

Note: Values for this compound are yet to be determined (TBD) in current literature.

Clinical Implications

The potential implications of this compound in treating neurodegenerative diseases are significant. By inhibiting AChE and protecting against Aβ toxicity, this compound could contribute to therapeutic strategies aimed at enhancing cognitive function and slowing disease progression.

特性

IUPAC Name |

tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWUIWFTTCJNIM-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。